molecular formula C6H8O B139229 2-But-3-ynyl-oxirane CAS No. 125455-85-8

2-But-3-ynyl-oxirane

Cat. No.: B139229
CAS No.: 125455-85-8
M. Wt: 96.13 g/mol
InChI Key: DLZKNEXLEIFZJI-UHFFFAOYSA-N
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Description

2-But-3-ynyl-oxirane is an organic compound characterized by the presence of an oxirane ring and a butynyl group. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether, while the butynyl group contains a triple bond between carbon atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Scientific Research Applications

2-But-3-ynyl-oxirane has diverse applications in scientific research:

Mechanism of Action

The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Safety and Hazards

The compound is classified as dangerous with hazard statements H225-H301-H350-H372-H340 . Precautionary measures include P201-P202-P210-P233-P240-P241-P242-P243-P260-P264-P270-P280-P303+P361+P353-P308+P313-P310-P330-P370+P378-P403+P235-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynyl-oxirane typically involves the reaction of an alkyne with an epoxide. One common method is the epoxidation of 2-butyn-1-ol using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often includes distillation and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-But-3-ynyl-oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-but-3-ynyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-3-4-6-5-7-6/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZKNEXLEIFZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559059
Record name 2-(But-3-yn-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125455-85-8
Record name 2-(But-3-yn-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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